molecular formula C12H9F3N2O2S B13011579 Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate

Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate

Cat. No.: B13011579
M. Wt: 302.27 g/mol
InChI Key: MRUZHJYJQFGWHS-UHFFFAOYSA-N
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Description

Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate typically involves the reaction of benzyl isocyanate with 2-(trifluoromethyl)thiazol-4-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and inflammation .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Comparison: Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

benzyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-16-9(7-20-10)17-11(18)19-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)

InChI Key

MRUZHJYJQFGWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CSC(=N2)C(F)(F)F

Origin of Product

United States

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